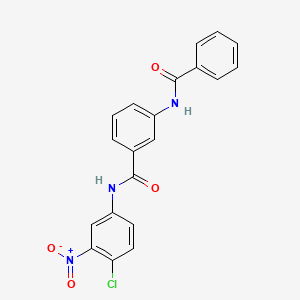
N-(2-bromo-4,5-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
Übersicht
Beschreibung
N-(2-bromo-4,5-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted dimethylphenyl group and a nitro-substituted imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the dimethylphenyl ring.
Nitration: Introduction of a nitro group to the imidazole ring.
Acylation: Formation of the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the imidazole ring.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4,5-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigated for antimicrobial or anticancer properties.
Industry: Possible use in the development of new materials or pharmaceuticals.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example, if the compound is an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it is an anticancer agent, it might interfere with cell division or induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-bromo-4,5-dimethylphenyl)-acetamide: Lacks the imidazole ring.
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide: Lacks the bromo-dimethylphenyl group.
Uniqueness
N-(2-bromo-4,5-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is unique due to the combination of the bromo-dimethylphenyl group and the nitro-imidazole ring, which may confer specific biological activities or chemical reactivity not seen in simpler analogs.
Eigenschaften
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O3/c1-8-4-11(15)12(5-9(8)2)17-13(20)7-18-10(3)16-6-14(18)19(21)22/h4-6H,7H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUJNUWNTNTGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CN2C(=NC=C2[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1,3-benzodioxol-5-yl)-4-phenyl-5-[(2-phenylethyl)thio]-4H-1,2,4-triazole](/img/structure/B3541324.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B3541338.png)
![3-bromo-N-[(2-carbamoylphenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B3541355.png)
![methyl 3-(2-furylmethyl)-2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B3541364.png)
![DIMETHYL 2-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}TEREPHTHALATE](/img/structure/B3541367.png)

![4-[4-{(Z)-1-[3-CHLORO-5-ETHOXY-4-(2-ETHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID](/img/structure/B3541384.png)

![3-benzamido-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3541392.png)
![2-chloro-5-({[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoic acid](/img/structure/B3541420.png)
![{5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3541422.png)
![[4-(acetyloxy)-2-bromo-5-methoxyphenyl]methylene diacetate](/img/structure/B3541427.png)
![3-iodo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3541431.png)
